4-(Aminomethyl)chroman-4-carboxylic acid
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Overview
Description
4-(Aminomethyl)chroman-4-carboxylic acid is a compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological and pharmaceutical activities. The structure of this compound consists of a chroman ring system with an aminomethyl group and a carboxylic acid group attached at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)chroman-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)chroman-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-(Aminomethyl)chroman-4-carboxylic acid has a wide range of scientific research applications in various fields:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)chroman-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth .
Comparison with Similar Compounds
4-(Aminomethyl)chroman-4-carboxylic acid can be compared with other similar compounds, such as:
Chroman-4-one derivatives: These compounds share a similar chroman ring structure but differ in the functional groups attached to the ring.
Flavanones: These compounds have a similar core structure but differ in the position and type of substituents.
Isoflavones: These compounds have a similar structure but differ in the arrangement of the aromatic rings.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(aminomethyl)-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c12-7-11(10(13)14)5-6-15-9-4-2-1-3-8(9)11/h1-4H,5-7,12H2,(H,13,14) |
InChI Key |
CCYDAVNOVFDVLT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CN)C(=O)O |
Origin of Product |
United States |
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